
tert-Butyl 4-((6-fluoropyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-((6-fluoropyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a fluoropyridinyl group and a tert-butyl ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
准备方法
The synthesis of tert-Butyl 4-((6-fluoropyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Fluoropyridinyl Group: The fluoropyridinyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable fluoropyridine derivative reacts with the pyrazole intermediate.
Esterification: The final step involves the esterification of the pyrazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
tert-Butyl 4-((6-fluoropyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The fluoropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
tert-Butyl 4-((6-fluoropyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of tert-Butyl 4-((6-fluoropyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridinyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
相似化合物的比较
tert-Butyl 4-((6-fluoropyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate: This compound has a piperazine ring instead of a pyrazole ring, which may result in different biological activities and chemical reactivity.
tert-Butyl 4-(6-chloropyridin-2-yl)oxy-1H-pyrazole-1-carboxylate: The presence of a chlorine atom instead of a fluorine atom can affect the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H14FN3O3 |
|---|---|
分子量 |
279.27 g/mol |
IUPAC 名称 |
tert-butyl 4-(6-fluoropyridin-2-yl)oxypyrazole-1-carboxylate |
InChI |
InChI=1S/C13H14FN3O3/c1-13(2,3)20-12(18)17-8-9(7-15-17)19-11-6-4-5-10(14)16-11/h4-8H,1-3H3 |
InChI 键 |
OGCPUCVWCQCDRQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)OC2=NC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



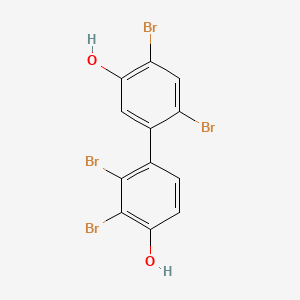


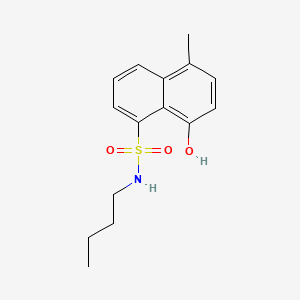
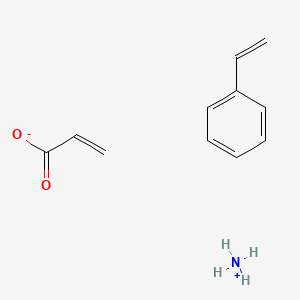

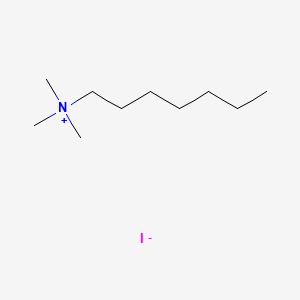
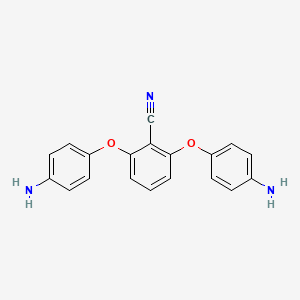
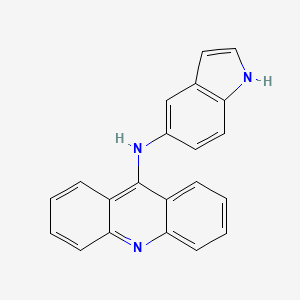
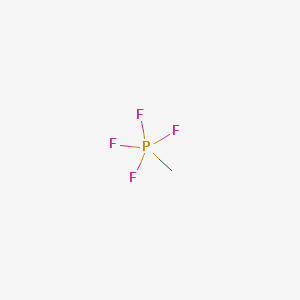

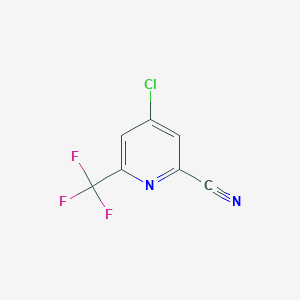
![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)
